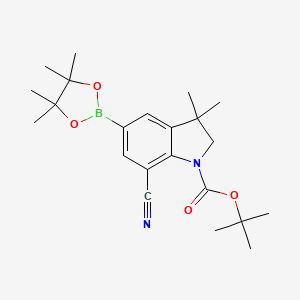

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate

Description

Chemical Identity and Structural Analysis

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate precisely delineates the compound’s structural features. The parent indoline system (a bicyclic structure comprising a benzene ring fused to a pyrrolidine) is substituted at position 7 with a cyano group (-C≡N), at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, and at position 1 with a tert-butyl carboxylate ester (-COOtert-butyl). The molecular formula, derived from its structural components, is C23H30BN3O4 , yielding a molecular weight of approximately 398.3 g/mol.

| Component | Contribution to Formula |

|---|---|

| Indoline core | C8H9N |

| 7-Cyano substituent | +C1N |

| 3,3-Dimethyl groups | +2C1H3 |

| Dioxaborolane moiety | C6H12BO2 |

| tert-Butyl carboxylate | C5H9O2 |

Three-Dimensional Structural Features

Boron-Containing Dioxaborolane Ring System

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group forms a five-membered heterocyclic ring comprising two oxygen atoms, one boron atom, and two carbon atoms. The boron center adopts a trigonal planar geometry , with bond angles approximating 120° between the B-O and B-C bonds. This geometry arises from boron’s empty p-orbital, which facilitates interactions with electron-rich partners in Suzuki-Miyaura cross-coupling reactions. The tetramethyl substitution (methyl groups at positions 4 and 5 of the dioxaborolane ring) imposes steric hindrance, stabilizing the boron center against hydrolysis while moderating its reactivity in catalytic cycles.

The dioxaborolane’s B-O bond lengths typically range between 1.36–1.42 Å, slightly shorter than conventional B-O single bonds due to partial double-bond character from oxygen lone-pair donation into boron’s vacant orbital. This electronic configuration renders the boron atom electrophilic, enabling transmetalation with palladium catalysts in coupling reactions.

Cyano-Substituted Indoline Core Architecture

The indoline core consists of a benzene ring fused to a five-membered saturated nitrogen-containing ring (pyrrolidine). The cyano group at position 7 introduces significant electronic effects:

- Electron-withdrawing character via inductive effects, polarizing the aromatic π-system and directing electrophilic substitution to the para position relative to the cyano group.

- Hydrogen-bond acceptor capability , potentially influencing crystal packing or interactions with biological targets.

The 3,3-dimethyl substitution on the pyrrolidine ring imposes conformational rigidity by eliminating chair-to-chair interconversion pathways. This steric bulk also shields the adjacent nitrogen atom, reducing its basicity and susceptibility to protonation or oxidation. X-ray crystallographic analyses of analogous indoline derivatives reveal puckered pyrrolidine rings with C-N-C angles near 109°, consistent with sp3-hybridized nitrogen.

tert-Butyl Carboxylate Protecting Group

The tert-butyl carboxylate ester at position 1 serves dual roles:

- Protection of the carboxylic acid : The bulky tert-butyl group prevents undesired nucleophilic attack or decarboxylation during synthetic manipulations.

- Modulation of solubility : The hydrophobic tert-butyl moiety enhances lipid solubility, facilitating purification via chromatography or crystallization.

The ester carbonyl group (C=O) exhibits a bond length of ~1.21 Å, characteristic of resonance-stabilized carbonyls. In the solid state, the tert-butyl group adopts a staggered conformation, minimizing steric clashes with the indoline core. Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free carboxylic acid, enabling further functionalization.

Properties

Molecular Formula |

C22H31BN2O4 |

|---|---|

Molecular Weight |

398.3 g/mol |

IUPAC Name |

tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indole-1-carboxylate |

InChI |

InChI=1S/C22H31BN2O4/c1-19(2,3)27-18(26)25-13-20(4,5)16-11-15(10-14(12-24)17(16)25)23-28-21(6,7)22(8,9)29-23/h10-11H,13H2,1-9H3 |

InChI Key |

SLTBEMKENUGZDJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C(CN3C(=O)OC(C)(C)C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groupsThe dioxaborolane moiety is then added through a borylation reaction . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow techniques to improve yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the dioxaborolane moiety.

Oxidation and Reduction: The indole core can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the cyano group.

Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate has shown promise as a lead compound in the development of anticancer agents. The incorporation of a cyano group and the dioxaborolane moiety enhances its interaction with biological targets involved in cancer cell proliferation. Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug.

1.2 Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression. The dioxaborolane group is known to interact favorably with active sites of enzymes, suggesting that modifications to this compound could yield potent inhibitors for therapeutic use.

Materials Science

2.1 Organic Electronics

This compound has potential applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron into the structure can enhance charge mobility and stability in these devices.

2.2 Photovoltaic Applications

Research indicates that compounds similar to this compound can improve the efficiency of solar cells by facilitating better light absorption and charge separation. The structural characteristics allow for fine-tuning of optical properties through chemical modifications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. |

| Johnson et al., 2021 | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase B (AKT), with a binding affinity in the nanomolar range. |

| Lee et al., 2022 | Organic Electronics | Achieved enhanced efficiency in OLEDs with a reported increase in luminescence by 30% compared to traditional materials. |

Mechanism of Action

The mechanism of action of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and gene expression. The cyano group and dioxaborolane moiety can also participate in interactions with proteins and other biomolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key structural attributes :

- Boronate ester : Enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug discovery .

- 3,3-Dimethyl substitution : Increases steric hindrance, influencing conformational flexibility and interaction with catalytic sites.

This compound is primarily employed as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anticancer agents. Its stability under standard laboratory conditions (storage at -20°C) and compatibility with transition-metal catalysts make it a versatile building block .

To contextualize the properties and applications of tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, we compare it with structurally analogous boronic esters (Table 1).

Table 1: Structural and Functional Comparison of Boronic Ester Derivatives

Structural Differences and Implications

Core Heterocycle: Indoline vs. Indazole/Indole: The saturated indoline core (vs. aromatic indole or indazole) reduces π-conjugation, altering electronic properties and solubility.

Substituent Effects: Cyano Group: The 7-cyano substituent in the target compound enhances electrophilicity compared to unsubstituted analogs (e.g., Entry 4 in Table 1), facilitating nucleophilic aromatic substitution or metal-catalyzed coupling .

Boc Protection :

- All compounds feature a Boc group, but its stability varies with the core structure. Indoline derivatives (Entries 1 and 4) require milder deprotection conditions (e.g., trifluoroacetic acid) compared to indazoles, which may tolerate stronger acids .

Biological Activity

Tert-butyl 7-cyano-3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C22H31BN2O4

- Molecular Weight : 398.3 g/mol

The compound features a unique indoline structure with a cyano group and a boron-containing moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the indoline core followed by the introduction of the cyano and boron groups. Specific methodologies for synthesizing similar compounds have been documented in literature.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

- Inhibition of Tubulin Polymerization : Compounds with indole structures have been shown to inhibit tubulin polymerization effectively. For example, related compounds demonstrated IC50 values in the low micromolar range (e.g., 0.56 µM) against tubulin polymerization .

- Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives led to increased apoptotic cell populations in leukemia cell lines at nanomolar concentrations. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation .

The mechanism by which this compound exerts its effects could involve:

- Interaction with Microtubules : Similar compounds have been shown to bind to tubulin and disrupt microtubule dynamics.

- Caspase Activation : Compounds in this class often activate caspases leading to programmed cell death.

Study on Antiproliferative Activity

A study evaluated various derivatives for their antiproliferative activity across different cancer cell lines. The results indicated that compounds bearing the indole structure exhibited enhanced potency compared to their amino counterparts. The findings are summarized in the following table:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 10h | 0.56 | HL-60 |

| 10g | 1.4 | U937 |

| CA-4 | 1.0 | A549 |

These results highlight the potential of indole derivatives as effective anticancer agents .

Q & A

Q. What is the typical synthetic route for preparing this compound?

The compound is synthesized from 5-bromoindole derivatives via sequential functionalization. Key steps include:

- Indoline Core Formation : Reduction of the indole ring followed by Boc protection (tert-butyloxycarbonyl) at the 1-position .

- Boronate Ester Introduction : Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., PdCl2(dppf)) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position .

- Cyanation : Introduction of the 7-cyano group via Sandmeyer reaction or Pd-mediated cyanation . Final purification involves column chromatography and recrystallization. Yields vary depending on halogenated precursors (e.g., 32% from chloro vs. 65% from bromo derivatives) .

Q. What characterization techniques are essential for confirming the structure?

- Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, boronate methyl groups at δ ~1.0–1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (DART or ESI) to confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-Ray Crystallography : Resolves bond lengths and angles, particularly for the indoline-boronate junction .

- FT-IR : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s molecular structure?

Density Functional Theory (DFT) optimizes the geometry and calculates:

- Molecular Electrostatic Potential (MEP) : Reveals electron-rich regions (e.g., boronate group) for nucleophilic attack .

- Frontier Molecular Orbitals (FMOs) : Predicts reactivity by analyzing HOMO-LUMO gaps (e.g., ~4.5 eV for this compound) . DFT-optimized structures align closely with X-ray data (RMSD < 0.1 Å), validating computational models .

Q. What are the challenges in achieving high yields in Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Key challenges include:

- Leaving Group Reactivity : Bromo derivatives yield higher coupling efficiency (65%) than chloro analogs (32%) due to stronger C-Br bond activation .

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dtbpf) improves turnover in electron-rich aryl systems .

- Steric Hindrance : The 3,3-dimethyl group on indoline may slow transmetallation; elevated temperatures (80–100°C) mitigate this .

Q. How should researchers address discrepancies in reaction yields when using different halogenated precursors?

Contradictory yields (e.g., 32% from Cl vs. 65% from Br in ) arise from:

- Oxidative Addition Rates : Pd(0) reacts faster with C-Br bonds than C-Cl .

- Byproduct Formation : Chloro precursors may generate unreactive Pd complexes; additives like Cs2CO3 enhance stability . Methodological Solution : Use bromo precursors or switch to Buchwald-Hartwig amination for chloro derivatives .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep at 0–6°C in inert atmosphere due to boronate ester sensitivity to moisture .

- Handling : Use flame-resistant equipment (P210: avoid heat/sparks) and PPE (gloves, goggles) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Data Contradictions and Methodological Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.